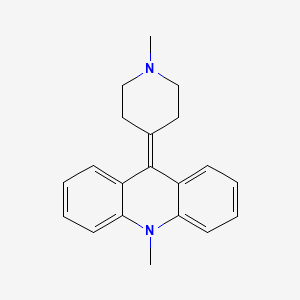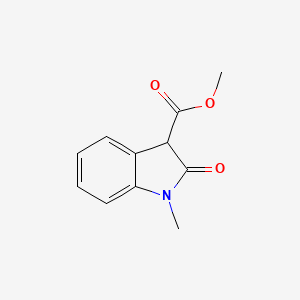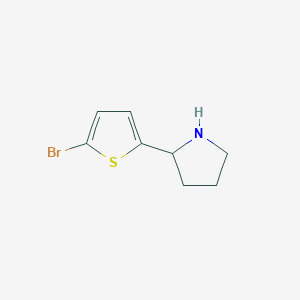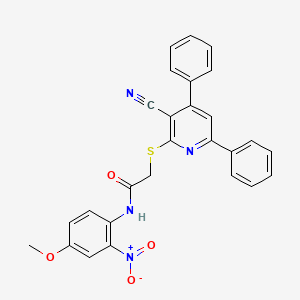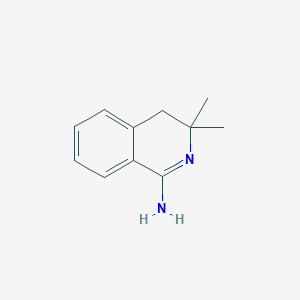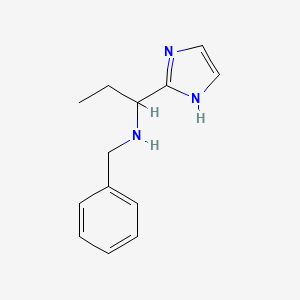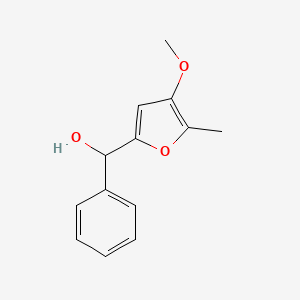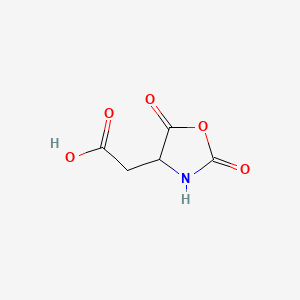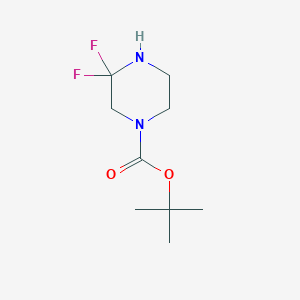
tert-Butyl 3,3-difluoropiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-3,3-Difluoropiperazin-1-carboxylat ist eine chemische Verbindung, die zur Klasse der Piperazinderivate gehört. Sie zeichnet sich durch das Vorhandensein einer tert-Butylgruppe und zweier Fluoratome aus, die an den Piperazinring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-3,3-Difluoropiperazin-1-carboxylat umfasst typischerweise die Reaktion von Piperazinderivaten mit tert-Butylchlorformiat und Fluorierungsmitteln. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dichlormethan und Basen wie Triethylamin, um die Reaktion zu erleichtern. Der Prozess kann mehrere Schritte umfassen, darunter die Schutz- und Entschützung von funktionellen Gruppen, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für tert-Butyl-3,3-Difluoropiperazin-1-carboxylat werden wahrscheinlich eine großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie in Laboreinstellungen umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei die Kostenwirksamkeit und die Umweltbelastung berücksichtigt werden. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-3,3-Difluoropiperazin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminerivaten führen.
Substitution: Nucleophile Substitutionsreaktionen können an den Fluoratomen oder am Piperazinring auftreten.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine oder Thiole. Die Reaktionsbedingungen können je nach gewünschtem Produkt variieren, umfassen aber typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation N-Oxide ergeben, während die Reduktion Aminerivate erzeugen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Piperazinderivate führen.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-3,3-Difluoropiperazin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften untersucht.
Medizin: Wird auf sein Potenzial in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung von Enzyminhibitoren oder Rezeptormodulatoren.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. fluorierte Polymere oder Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-3,3-Difluoropiperazin-1-carboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Vorhandensein von Fluoratomen kann die Bindungsaffinität und Selektivität der Verbindung für bestimmte Zielstrukturen erhöhen. Die tert-Butylgruppe kann zur Stabilität und Lipophilie der Verbindung beitragen und ihre pharmakokinetischen Eigenschaften beeinflussen. Die genauen Wege und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of tert-Butyl 3,3-difluoropiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The tert-butyl group may contribute to the compound’s stability and lipophilicity, affecting its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl-3,3-Dimethylpiperazin-1-carboxylat
- tert-Butyl-3,3-Difluor-4-oxopiperidin-1-carboxylat
- tert-Butyl-5-Amino-3,3-Difluorpiperidin-1-carboxylat
Einzigartigkeit
tert-Butyl-3,3-Difluoropiperazin-1-carboxylat ist aufgrund des Vorhandenseins sowohl von tert-Butyl- als auch von Difluorogruppen einzigartig, was seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Die Kombination dieser funktionellen Gruppen kann die Stabilität, Lipophilie und Bindungsaffinität der Verbindung verbessern, was sie zu einem wertvollen Gerüst für die Wirkstoffentwicklung und Materialwissenschaften macht.
Eigenschaften
Molekularformel |
C9H16F2N2O2 |
|---|---|
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
tert-butyl 3,3-difluoropiperazine-1-carboxylate |
InChI |
InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-5-4-12-9(10,11)6-13/h12H,4-6H2,1-3H3 |
InChI-Schlüssel |
WEMZKONFABIJSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



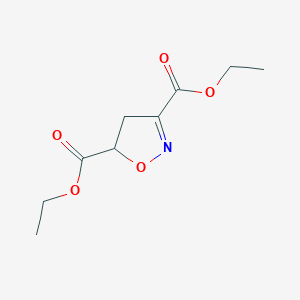
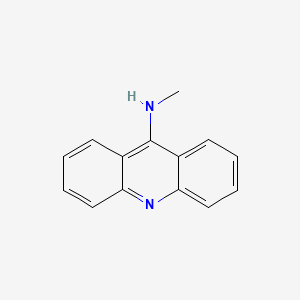
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)

